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molecular formula C10H19BrO3 B1405451 Tert-butyl (4-bromobutyloxy)acetate CAS No. 475086-55-6

Tert-butyl (4-bromobutyloxy)acetate

Cat. No. B1405451
M. Wt: 267.16 g/mol
InChI Key: CMYMZVFFNGQVBM-UHFFFAOYSA-N
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Patent
US07205302B2

Procedure details

To a solution of 17.02 g of 2-(4-hydroxybutyloxy)acetic acid tert-butyl ester in 400 ml of dichloromethane, 24.04 g of triphenylphosphine and 31.78 g of carbon tetrabromide were added. After stirring at room temperature for one hour, the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography to obtain 16.95 g of the desired compound as a colorless oily substance.
Quantity
17.02 g
Type
reactant
Reaction Step One
Quantity
24.04 g
Type
reactant
Reaction Step One
Quantity
31.78 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:14])[CH2:7][O:8][CH2:9][CH2:10][CH2:11][CH2:12]O)([CH3:4])([CH3:3])[CH3:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Br)(Br)(Br)[Br:35]>ClCCl>[C:1]([O:5][C:6](=[O:14])[CH2:7][O:8][CH2:9][CH2:10][CH2:11][CH2:12][Br:35])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
17.02 g
Type
reactant
Smiles
C(C)(C)(C)OC(COCCCCO)=O
Name
Quantity
24.04 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
31.78 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(COCCCCBr)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.95 g
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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